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Abstract
Disiamylborane, systematically named bis(3-methyl-2-butyl)borane and often abbreviated as

Sia₂BH, is a sterically hindered dialkylborane that serves as a highly selective hydroborating

agent in organic synthesis. Its bulky nature allows for the regioselective and chemoselective

hydroboration of less hindered alkenes and alkynes. This technical guide provides an in-depth

overview of the synthesis of disiamylborane from the hydroboration of 2-methyl-2-butene with

borane. Detailed experimental protocols, quantitative data, and reaction pathway visualizations

are presented to facilitate its preparation and application in a laboratory setting.

Introduction
Hydroboration-oxidation is a fundamental two-step reaction sequence in organic chemistry that

converts alkenes and alkynes into alcohols in an anti-Markovnikov fashion. The regioselectivity

of the hydroboration step is significantly influenced by the steric environment of both the olefin

and the borane reagent. While borane (BH₃) itself provides good selectivity with many

substrates, highly substituted or sterically demanding applications necessitate the use of

bulkier dialkylborane reagents.

Disiamylborane is prepared through the reaction of borane with two equivalents of 2-methyl-2-

butene.[1] The steric hindrance from the branched alkyl groups of 2-methyl-2-butene prevents

the addition of a third alkene molecule, effectively stopping the reaction at the dialkylborane
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stage.[2][3] This reagent exhibits remarkable selectivity, for instance, in distinguishing between

terminal and internal alkenes.[1][4] This guide details the synthesis of disiamylborane,

providing researchers with the necessary information for its preparation and subsequent use in

selective transformations.

Reaction Mechanism and Stoichiometry
The synthesis of disiamylborane involves the electrophilic addition of borane across the

double bond of 2-methyl-2-butene. Borane, typically used as a complex with tetrahydrofuran

(BH₃•THF), reacts with two molar equivalents of the alkene. The boron atom adds to the less

substituted carbon of the double bond, and a hydride is transferred to the more substituted

carbon. Due to the steric bulk of the resulting di-secondary-isoamyl groups (siamyl groups), the

reaction ceases after the formation of the dialkylborane.[2]

The overall reaction is as follows:

BH₃•THF + 2 (CH₃)₂C=CHCH₃ → [((CH₃)₂CHCH(CH₃))₂BH] + THF

Quantitative Data for Synthesis
The following tables summarize the key quantitative parameters for the synthesis of

disiamylborane based on established laboratory protocols.[5][6]

Table 1: Reagent Quantities and Stoichiometry

Reagent
Chemical
Formula

Molar Mass
( g/mol )

Moles
Volume/Mas
s

Molar Ratio

Borane-THF

Complex
BH₃•THF - 0.11

92 mL (1.2 M

solution)
1

2-Methyl-2-

butene
C₅H₁₀ 70.13 0.22 15.4 g 2

Anhydrous

Tetrahydrofur

an (THF)

C₄H₈O 72.11 -
40 mL (for

alkene)
-
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Table 2: Reaction Conditions

Parameter Value

Temperature 0 °C (maintained with an ice bath)

Addition Time 30 minutes

Reaction Time (post-addition) 2 hours

Atmosphere Inert (Nitrogen)

Experimental Protocols
This section provides a detailed methodology for the laboratory-scale synthesis of a

disiamylborane solution in tetrahydrofuran.

Materials and Equipment
Dry, 500-mL, three-necked, round-bottom flask

Magnetic stirrer and stir bar

Addition funnel

Thermometer

Nitrogen inlet and bubbler

Ice bath

Syringes and needles

Anhydrous tetrahydrofuran (THF)

Borane-tetrahydrofuran complex solution (e.g., 1.2 M in THF)

2-Methyl-2-butene
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Synthesis Procedure
Apparatus Setup: Assemble the dry, three-necked flask with a magnetic stirrer, a

thermometer, an addition funnel, and a nitrogen inlet connected to a bubbler.

Inert Atmosphere: Flush the entire apparatus with dry nitrogen to ensure anhydrous and

oxygen-free conditions.

Reagent Charging: Under a positive pressure of nitrogen, charge the reaction flask with 92

mL of a 1.2 M solution of borane in tetrahydrofuran (0.11 mole).

Cooling: Cool the flask to 0 °C using an ice bath.

Preparation of Alkene Solution: In a separate dry flask, prepare a solution of 15.4 g (0.220

mole) of 2-methyl-2-butene in 40 mL of anhydrous tetrahydrofuran.

Addition of Alkene: Transfer the 2-methyl-2-butene solution to the addition funnel and add it

dropwise to the stirred borane solution over a period of 30 minutes. Maintain the internal

reaction temperature below 10 °C throughout the addition.

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at

a temperature below 10 °C for an additional 2 hours to ensure the complete formation of

disiamylborane.[5]

Storage and Use: The resulting solution of disiamylborane is typically used immediately for

subsequent reactions. If storage is necessary, it should be kept under a nitrogen atmosphere

at 0 °C.[6] Note that the reagent may undergo slow disproportionation over time.[6]

Visualizing the Synthesis and Workflow
The following diagrams, generated using the DOT language, illustrate the chemical pathway for

the synthesis of disiamylborane and a typical experimental workflow.

Reaction Pathway
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Reactants

ProductBH3•THF
(Borane-THF complex)

Disiamylborane
(Sia₂BH)

+ 2 equivalents

2 x 2-Methyl-2-butene

Click to download full resolution via product page

Caption: Synthesis of Disiamylborane.

Experimental Workflow
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1. Assemble Dry Apparatus
under Nitrogen

2. Charge Flask with
BH3•THF Solution

3. Cool to 0 °C

5. Add Alkene Solution
Dropwise (30 min)

4. Prepare 2-Methyl-2-butene
Solution in THF

6. Stir at <10 °C
for 2 hours

7. Disiamylborane Solution
Ready for Use

Click to download full resolution via product page

Caption: Experimental Workflow for Disiamylborane Synthesis.

Applications in Synthesis
Disiamylborane is a valuable reagent for the selective hydroboration of various functional

groups. Its steric bulk allows it to:

Selectively hydroborate terminal alkenes in the presence of internal alkenes.[5] The boron

atom adds to the terminal carbon with high fidelity (ca. 99%), leading to the formation of

primary alcohols after oxidation.[5]

Monohydroborate dienes, allowing for the selective functionalization of one double bond.
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Convert terminal alkynes to aldehydes via hydroboration followed by oxidation with alkaline

hydrogen peroxide.[2] The reaction proceeds through an enol intermediate that tautomerizes

to the more stable aldehyde.[2]

Conclusion
The synthesis of disiamylborane from 2-methyl-2-butene is a straightforward and reliable

procedure that provides access to a highly selective hydroborating agent. By carefully

controlling the stoichiometry and reaction conditions, researchers can generate this reagent in

situ for a variety of synthetic applications. The detailed protocols and data presented in this

guide are intended to support the scientific community in the effective preparation and

utilization of this important synthetic tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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